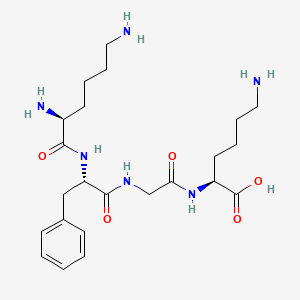

H-Lys-Phe-Gly-Lys-OH

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N6O5/c24-12-6-4-10-17(26)21(31)29-19(14-16-8-2-1-3-9-16)22(32)27-15-20(30)28-18(23(33)34)11-5-7-13-25/h1-3,8-9,17-19H,4-7,10-15,24-26H2,(H,27,32)(H,28,30)(H,29,31)(H,33,34)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVQDVPQNPGKQE-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc/tBu Protection Strategy

SPPS remains the gold standard for synthesizing H-Lys-Phe-Gly-Lys-OH. The Fmoc/tBu approach is favored for its orthogonality, enabling sequential coupling of amino acids while minimizing side reactions. The process involves:

-

Resin Selection : Wang resin or chlorotrityl resin is commonly used due to its acid-labile linkage, facilitating cleavage under mild conditions.

-

Amino Acid Activation : Fmoc-protected amino acids (e.g., Fmoc-Lys(Boc)-OH) are activated using coupling reagents such as HBTU or HATU in the presence of DIEA.

-

Coupling Cycles : Each cycle includes deprotection of the Fmoc group with 20% piperidine/DMF, followed by activation and coupling of the next amino acid. Kinetic studies show coupling efficiencies exceeding 99% for lysine and phenylalanine residues.

Table 1: Coupling Reagents and Efficiency

Deprotection and Cleavage

After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane (TIS) and water (95:2.5:2.5 v/v). This step simultaneously removes side-chain protections (e.g., Boc from lysine). Notably, residual TFA can form salts with basic residues, necessitating post-synthesis purification.

Solution-Phase Synthesis

Fragment Condensation

For large-scale production, solution-phase methods are employed to synthesize peptide fragments, which are subsequently ligated. For example:

Challenges in Solution Synthesis

-

Racemization : Histidine and lysine residues are prone to racemization at high pH. Studies show that maintaining pH < 8.5 reduces racemization to <2%.

-

Solubility Issues : Polar solvents like DMF or NMP are critical for dissolving hydrophobic intermediates (e.g., phenylalanine-containing fragments).

Industrial-Scale Production

Automated Synthesizers

Industrial platforms (e.g., CEM Liberty Prime) enable rapid synthesis with in-line HPLC monitoring. A typical run for this compound yields 10 g of crude peptide with 85% purity in 8 hours.

Table 2: Industrial Synthesis Parameters

Purification Techniques

-

Reverse-Phase HPLC : C18 columns with gradient elution (0.1% TFA in H2O/ACN) achieve >96% purity.

-

TFA Removal : Lyophilization followed by ion-exchange chromatography reduces TFA content to <0.01%, critical for in vivo applications.

Analytical Validation

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

H-Lys-Phe-Gly-Lys-OH: can undergo various chemical reactions, including:

Oxidation: The amino acids in the peptide can be oxidized under specific conditions.

Reduction: Reduction reactions can be used to modify the peptide or its protective groups.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon or nickel.

Substitution: Use of specific amino acid derivatives and coupling agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can yield deprotected peptides .

Scientific Research Applications

H-Lys-Phe-Gly-Lys-OH: has numerous applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular processes.

Medicine: Explored for its potential therapeutic effects and as a drug delivery system.

Industry: Utilized in the development of peptide-based materials and hydrogels.

Mechanism of Action

The mechanism of action of H-Lys-Phe-Gly-Lys-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key peptides structurally or functionally related to H-Lys-Phe-Gly-Lys-OH:

Physicochemical Properties

- Molecular Weight : this compound has an approximate molecular weight of ~495 g/mol (calculated from constituent residues). Comparatively, H-Phe-Gly-OH (C11H14N2O3) weighs 222.24 g/mol , while H-Gly-Gly-Lys-OH Acetate (C10H20N4O4·C2H4O2) is ~337 g/mol .

- Solubility : The dual lysines in this compound improve water solubility, whereas peptides like H-Tyr-Phe-Trp exhibit lower solubility due to aromatic dominance .

- Charge : H-Lys-Lys-Gly-OH has a higher charge density (+2 at neutral pH) than this compound (+1) due to an additional lysine .

Key Research Findings

Charge-Driven Applications : Lysine-rich peptides like this compound are promising for gene delivery due to their DNA-binding capacity, as demonstrated by H-Lys-Lys-Gly-OH’s efficacy in transfection studies .

Hydrophobic Interactions : The phenylalanine residue in this compound may mimic the membrane-penetrating properties of H-Tyr-Phe-Trp, which crosses the blood-brain barrier .

Structural Flexibility : Glycine’s role in this compound mirrors its function in H-Phe-Gly-Gly-OH, where it enables conformational adaptability for enzyme substrate recognition .

Biological Activity

H-Lys-Phe-Gly-Lys-OH, a tetrapeptide composed of lysine, phenylalanine, glycine, and another lysine, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H38N6O5

- Structure : The peptide features a free amino group at the N-terminus (indicated by "H") and a free hydroxyl group at the C-terminus (indicated by "OH").

- Synthesis : Typically synthesized using Solid-Phase Peptide Synthesis (SPPS), allowing for precise control over the peptide sequence and modifications.

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors.

- Activation of TGF-β1 : Research indicates that this compound can activate latent Transforming Growth Factor-β1 (TGF-β1). TGF-β1 is crucial for regulating cellular processes like proliferation, differentiation, and migration. The peptide binds to the inactive form of TGF-β1, facilitating its release and subsequent biological effects.

- Protein-Protein Interactions : The peptide has been investigated for its role in mediating protein-protein interactions, which are essential for various cellular processes.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Cell Signaling : Modulates signaling pathways that influence cell growth and immune responses.

- Therapeutic Potential : Explored for potential applications in drug delivery systems and therapeutic agents targeting specific diseases.

- Biochemical Assays : Used in various biochemical assays to study enzyme activities and interactions .

Applications in Research

This compound has numerous applications across different fields:

| Field | Application |

|---|---|

| Chemistry | Model compound for studying peptide synthesis and reactions |

| Biology | Investigated for roles in cellular processes and protein interactions |

| Medicine | Potential therapeutic applications, including drug delivery systems |

| Industry | Development of peptide-based materials and hydrogels |

Case Studies

Several studies have highlighted the biological significance of this compound:

-

TGF-β1 Activation Study :

- A study demonstrated that this compound effectively activates latent TGF-β1 in vitro, leading to increased cellular proliferation in fibroblast cultures. This suggests potential applications in wound healing and tissue regeneration.

-

Protein Interaction Analysis :

- Research employing surface plasmon resonance (SPR) showed that this compound binds to specific receptors involved in immune responses, indicating its potential as an immunomodulatory agent.

- Therapeutic Development :

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for H-Lys-Phe-Gly-Lys-OH to ensure high yield and purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is recommended. Key steps include:

- Coupling Reactions : Activate amino acids with HOBt/EDC.HCl in DCM at 0–20°C for 50 minutes to 21 hours, depending on steric hindrance .

- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water) to isolate the target peptide. Purity should exceed 98% (verified by analytical HPLC at 214 nm) .

- Critical Controls : Monitor reaction progress via ninhydrin tests and confirm sequence integrity via MALDI-TOF mass spectrometry .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine orthogonal techniques:

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) with theoretical calculations .

- Nuclear Magnetic Resonance (NMR) : Use 1D -NMR and 2D COSY/TOCSY to resolve backbone protons and side-chain interactions (e.g., lysine ε-NH and phenylalanine aromatic protons) .

- Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC pre-column derivatization .

Q. What strategies improve solubility and stability during experimental workflows?

- Methodological Answer :

- Solubility : Test solvents like water (pH 2–3 with TFA), DMSO, or acetonitrile/water mixtures. For this compound, a zwitterionic buffer (e.g., PBS, pH 7.4) may reduce aggregation .

- Storage : Lyophilize and store at -20°C under inert gas to prevent oxidation. Confirm stability via periodic HPLC checks over 6–12 months .

Advanced Research Questions

Q. How can conformational dynamics of this compound be analyzed under varying pH or temperature conditions?

- Methodological Answer :

- Circular Dichroism (CD) : Measure secondary structure changes (e.g., random coil vs. β-sheet) in the far-UV range (190–250 nm) at incremental pH/temperature shifts .

- Molecular Dynamics (MD) Simulations : Use software like GROMACS with AMBER force fields to model peptide behavior in explicit solvent. Validate against experimental CD/NMR data .

Q. What experimental designs address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Compare results from fluorescence polarization, surface plasmon resonance (SPR), and cell-based assays to rule out method-specific artifacts .

- Standardized Protocols : Adopt guidelines from (e.g., detailed supplementary methods for assay conditions) to ensure reproducibility .

- Meta-Analysis : Systematically review literature using PRISMA frameworks to identify confounding variables (e.g., peptide batch purity, assay sensitivity) .

Q. How can researchers investigate the peptide’s interaction with biological targets (e.g., enzymes or membranes)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry by titrating the peptide into a target protein solution .

- Fluorescence Microscopy : Label the peptide with FITC or TAMRA to track cellular uptake and localization in real time .

- Lipid Bilayer Assays : Use planar lipid membranes or vesicles to study membrane permeability via electrophysiology or dye-leakage assays .

Q. What computational tools predict the peptide’s pharmacokinetic properties (e.g., absorption, BBB penetration)?

- Methodological Answer :

- In Silico Modeling : Utilize SwissADME or ADMETLab to predict LogP, GI absorption, and blood-brain barrier (BBB) penetration based on molecular descriptors (e.g., TPSA, H-bond donors) .

- Validation : Cross-reference predictions with in vitro Caco-2 permeability assays or murine BBB models .

Methodological Best Practices

Q. How to ensure reproducibility in this compound research?

- Guidance :

- Documentation : Follow ’s supplementary materials guidelines, including raw HPLC/MS data, solvent lot numbers, and instrument calibration logs .

- Reagent Validation : Certify amino acid derivatives (e.g., Fmoc-Lys(Boc)-OH) via COA and batch-specific purity reports .

Q. What frameworks evaluate the feasibility of novel research questions on this peptide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.